1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile
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Overview
Description
1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl group, a methoxybenzyl group, and a piperidine ring with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-aminopiperidine: Lacks the methoxybenzyl and carbonitrile groups.
4-[(2-Methoxybenzyl)amino]piperidine: Lacks the ethyl and carbonitrile groups.
1-Ethyl-4-cyanopiperidine: Lacks the methoxybenzyl group.
Uniqueness
1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxybenzyl group may enhance its binding affinity to certain targets, while the carbonitrile group can influence its reactivity and stability.
Properties
IUPAC Name |
1-ethyl-4-[(2-methoxyphenyl)methylamino]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-3-19-10-8-16(13-17,9-11-19)18-12-14-6-4-5-7-15(14)20-2/h4-7,18H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCJNNKWYKWGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C#N)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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